molecular formula C11H23N5O6 B13418024 H-Arg-Ser-OH

H-Arg-Ser-OH

Cat. No.: B13418024
M. Wt: 321.33 g/mol
InChI Key: PQZNYIQAAJXFFX-GEMLJDPKSA-N
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Description

H-Arg-Ser-OH is a dipeptide composed of L-arginine (Arg) and L-serine (Ser) linked via a peptide bond. Dipeptides like this compound are critical in biochemical research, serving as substrates for enzyme studies, intermediates in peptide synthesis, or models for understanding protein interactions.

Properties

Molecular Formula

C11H23N5O6

Molecular Weight

321.33 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C9H19N5O4.C2H4O2/c10-5(2-1-3-13-9(11)12)7(16)14-6(4-15)8(17)18;1-2(3)4/h5-6,15H,1-4,10H2,(H,14,16)(H,17,18)(H4,11,12,13);1H3,(H,3,4)/t5-,6-;/m0./s1

InChI Key

PQZNYIQAAJXFFX-GEMLJDPKSA-N

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N

Canonical SMILES

CC(=O)O.C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Arg-Ser-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The fluorenylmethoxycarbonyl (Fmoc) protection scheme is commonly employed in SPPS . The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Ser-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield serine hydroxyl derivatives, while reduction of the arginine residue can produce secondary amines .

Scientific Research Applications

H-Arg-Ser-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Arg-Ser-OH involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for serine proteases, which catalyze the hydrolysis of peptide bonds. The serine residue in the compound plays a crucial role in the catalytic mechanism of these enzymes, facilitating the cleavage of peptide bonds through nucleophilic attack .

Comparison with Similar Compounds

H-Arg-Gly-Glu-Ser-OH

  • Structure : Tetrapeptide (Arg-Gly-Glu-Ser) with a molecular formula of C₁₆H₂₉N₇O₈ and molecular weight of 447.45 g/mol .
  • Key Differences :
    • Longer chain length introduces additional residues (Gly, Glu), increasing polarity due to Glu’s carboxylic acid group.
    • Higher molecular weight (447.45 vs. ~261.28 for H-Arg-Ser-OH) impacts solubility and diffusion properties.
    • Applications: Used in laboratory research for studying cell adhesion or signaling pathways .

H-Thr-Tyr-Ser-OH

  • Structure : Tripeptide (Thr-Tyr-Ser) with aromatic (Tyr) and hydroxyl-containing (Thr, Ser) residues.
  • Key Differences :
    • Presence of Tyr introduces hydrophobicity and UV absorbance at 280 nm, unlike this compound.
    • Thr’s β-hydroxyl group may influence hydrogen bonding and structural flexibility .

H-Ser-Leu-Ile-Gly-Arg-Leu-OH

  • Structure : Hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu) with a molecular weight exceeding 600 g/mol.
  • Key Differences: Extended hydrophobic residues (Leu, Ile) enhance membrane permeability compared to this compound. Potential applications in antimicrobial peptide research due to amphipathic design .

Comparison with Functionally Similar Compounds

Protected Derivatives: H-Arg(Pmc)-OH and H-D-Ser(But)-OH

  • H-Arg(Pmc)-OH: Structure: Arg with a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group. Molecular formula: C₂₀H₃₂N₄O₅S; MW: 440.56 g/mol . Functional Role: The Pmc group stabilizes the guanidino group during solid-phase peptide synthesis, preventing side reactions.
  • H-D-Ser(But)-OH: Structure: D-serine with a tert-butyl protecting group. Molecular formula: C₇H₁₅NO₃; MW: 161.20 g/mol . Functional Role: The tert-butyl group enhances solubility in organic solvents, facilitating peptide chain elongation.

Stereoisomers: H-D-Arg-OH

  • Structure : D-arginine (enantiomer of L-Arg). Molecular formula: C₆H₁₄N₄O₂; MW: 174.20 g/mol .
  • Key Differences: Altered stereochemistry reduces compatibility with L-amino acid-specific enzymes, making it useful in studying chiral recognition. Solubility: 25 mg/mL in water, comparable to this compound but with distinct biological inactivity .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₉H₁₉N₅O₄ ~261.28 Dipeptide, polar, lab research
H-Arg-Gly-Glu-Ser-OH C₁₆H₂₉N₇O₈ 447.45 Tetrapeptide, high purity (96.6%)
H-D-Arg-OH C₆H₁₄N₄O₂ 174.20 D-isomer, soluble in water
H-Arg(Pmc)-OH C₂₀H₃₂N₄O₅S 440.56 Protected guanidino group

Research Findings and Contradictions

  • Purity and Reproducibility : H-Arg-Gly-Glu-Ser-OH’s 96.6% HPLC purity ensures reliable experimental outcomes , whereas unprotected dipeptides like this compound may require additional purification.
  • Stereochemical Impact : H-D-Arg-OH’s inability to mimic L-Arg in biological systems highlights the importance of chirality in drug design .
  • Contradictions : Solubility data for this compound is absent in the evidence, complicating direct comparisons with water-soluble analogs like H-D-Arg-OH.

Biological Activity

H-Arg-Ser-OH, a peptide composed of arginine and serine, exhibits significant biological activity that is essential for various physiological processes. This article delves into its biochemical properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is a dipeptide featuring the amino acids arginine (Arg) and serine (Ser). The terminal carboxyl group (-COOH) indicates that this peptide exists in its free form, which enhances its solubility and reactivity in biological systems. The sequence of amino acids contributes to its unique biochemical properties, allowing for interactions with various biological molecules.

Amino Acid Properties
Arginine (Arg)Positively charged, polar
Serine (Ser)Polar, capable of hydrogen bonding

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The following mechanisms are notable:

  • Enzymatic Interactions : Arginine residues can interact with enzymes, influencing their activity and specificity. This interaction is crucial in processes such as signal transduction and metabolic regulation.
  • Hydrogen Bonding : The hydroxyl group of serine allows for hydrogen bonding with other biomolecules, stabilizing interactions that are vital for enzymatic reactions .
  • Electrostatic Interactions : The positively charged guanidinium group of arginine can form electrostatic interactions with negatively charged residues in proteins, facilitating binding and activity.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Peptide Therapeutics : Research indicates that peptides like this compound can serve as effective drug delivery vehicles. Their ability to target specific cells or tissues enhances therapeutic efficacy.
  • Cell Signaling : In studies examining cell signaling pathways, this compound has been shown to modulate the activity of signaling molecules, impacting cellular responses to stimuli .
  • Neuroprotective Effects : Some investigations suggest that this compound exhibits neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases .

Potential Applications

The unique properties of this compound position it as a candidate for various applications:

  • Drug Development : Its ability to interact with biological receptors makes it a valuable component in the design of peptide-based drugs.
  • Biomaterials : The peptide's characteristics can be utilized in developing biomaterials for medical applications, including wound healing and tissue engineering.

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